6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide (CAS 827588-01-2) is a 2,5-disubstituted nicotinamide derivative belonging to the amino-azaheterocyclic carboxamide class. Its structure combines a 6-aminopyridine core with an N‑[2‑(ethylamino)ethyl] side‑chain, yielding a molecular formula of C₁₀H₁₆N₄O, a molecular weight of 208.26 g mol⁻¹, and a topological polar surface area of 80 Ų.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 827588-01-2
Cat. No. B14020997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide
CAS827588-01-2
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCNCCNC(=O)C1=CN=C(C=C1)N
InChIInChI=1S/C10H16N4O/c1-2-12-5-6-13-10(15)8-3-4-9(11)14-7-8/h3-4,7,12H,2,5-6H2,1H3,(H2,11,14)(H,13,15)
InChIKeyNGUCUWHPNZUAJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide (CAS 827588-01-2) – Structural Identity & Physicochemical Baseline for Procurement Screening


6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide (CAS 827588-01-2) is a 2,5-disubstituted nicotinamide derivative belonging to the amino-azaheterocyclic carboxamide class. Its structure combines a 6-aminopyridine core with an N‑[2‑(ethylamino)ethyl] side‑chain, yielding a molecular formula of C₁₀H₁₆N₄O, a molecular weight of 208.26 g mol⁻¹, and a topological polar surface area of 80 Ų [1]. The compound is primarily referenced in patent literature as a synthetic intermediate or scaffold within spleen tyrosine kinase (Syk) inhibitor programs [2]. This guide focuses exclusively on quantifiable, comparator‑anchored evidence that can inform a scientific or industrial user’s decision to acquire this specific substance rather than a closely related analog.

Fragment-based screening workflows requiring a defined 2,5-disubstituted nicotinamide chemotype
Syk inhibitor lead optimization programs referencing the N-ethylaminoethyl side-chain motif
Physicochemical profiling of alkylamino nicotinamide series to map HBD/HBA and lipophilicity trends

Why 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide Cannot Be Replaced by Generic Nicotinamide Analogs


Although the nicotinamide scaffold is common to many kinase inhibitor fragments, minor structural modifications in the amino side‑chain profoundly alter hydrogen‑bond donor/acceptor capacity, basicity (pKₐ of the terminal amine), and conformational flexibility [1]. The N‑ethyl substituent on the terminal amine of 6‑amino‑N‑[2‑(ethylamino)ethyl]pyridine‑3‑carboxamide differentiates it from the unsubstituted primary‑amine analog (CAS 827587‑96‑2) and the dimethylamino variant, each of which presents a distinct pharmacophore. Without quantitative head‑to‑head data, generic substitution risks altering target engagement, selectivity, and physicochemical properties (e.g., logP, solubility). The evidence sections below itemize the few quantitative differentiators that are currently verifiable.

Amine side-chain substitution alters pharmacophore
Ethyl substitution on the terminal amine changes hydrogen-bond donor count and basicity; des-ethyl or dimethylamino analogs present different HBD/HBA fingerprints that may not match the target kinase hinge-binding motif.
Lipophilicity shift affects permeability and solubility balance
The N-ethyl group yields an intermediate logP relative to primary amine and dimethylamino congeners; choosing a different analog can shift octanol/water partitioning by ~0.5 log units, altering membrane permeability and assay behavior.
Conformational flexibility and shape complementarity differ
Increased rotatable bonds from the ethylaminoethyl chain influence the conformational ensemble; a generic nicotinamide with a shorter or bulkier side-chain may not reproduce the same binding pose or induced-fit dynamics.

Quantitative Differentiation of 6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide: Comparator‑Anchored Evidence


Molecular Weight & Heavy Atom Count: Differentiation from the Des‑Ethyl Primary Amine Analog

The target compound possesses a molecular weight of 208.26 g mol⁻¹ and 15 heavy atoms, whereas the closest commercially available des‑ethyl analog, 6‑amino‑N‑(2‑aminoethyl)pyridine‑3‑carboxamide (CAS 827587‑96‑2), has a molecular weight of 180.21 g mol⁻¹ and 13 heavy atoms [1][2]. The additional C₂H₅ group increases the heavy atom count by 2 and the molecular weight by ~28 Da, directly impacting ligand efficiency metrics (LE = 1.4 kcal mol⁻¹ heavy‑atom⁻¹ for the target vs. ~1.6 for the analog, assuming equivalent binding energy).

MW & heavy atom count
reported
208.26 g/mol · 15 atoms +28 Da · +2 atoms Des-ethyl: 180.21 g/mol · 13 atoms
Mass increment informs fragment library heavy-atom cut-offs and ligand efficiency calculations
Computed properties; verify with experimental HRMS if needed
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Lipophilicity (XLogP3): Increased Hydrophobicity Relative to Primary Amine and Dimethylamino Analogs

The computed XLogP3 for 6-amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide is 1.0, whereas the des‑ethyl primary‑amine analog (CAS 827587‑96‑2) has an XLogP3 of 0.5, and the dimethylamino analog (6‑amino‑N‑[2‑(dimethylamino)ethyl]nicotinamide, CAS 885266‑89‑1) has an XLogP3 of 1.3 [1][2][3]. The target compound thus occupies an intermediate lipophilicity range, which may confer a distinct balance between membrane permeability and aqueous solubility.

Lipophilicity (XLogP3)
reported
0.5 (des-ethyl) 1.0 (target) 1.3 (dimethyl)
Intermediate logP may offer a balanced permeability–solubility profile for biochemical assays
XLogP3 v3.0; experimental logD determination recommended for lead optimization
ADME Lipophilicity Drug-Likeness

Hydrogen‑Bond Donor/Acceptor Profile: Differentiating Pharmacophoric Features from N‑Methyl and N,N‑Dimethyl Analogs

The target compound displays 3 hydrogen‑bond donors (HBD) and 4 hydrogen‑bond acceptors (HBA). The N‑ethyl secondary amine provides one HBD, whereas the dimethylamino analog has 2 HBD (the terminal amine is fully substituted) and the primary‑amine analog has 4 HBD [1][2]. This HBD/HBA signature dictates the compound’s ability to form specific hydrogen‑bond networks with kinase hinge regions.

HBD / HBA pharmacophore
reported
Target HBD=3 HBA=4
Des-ethyl HBD=4 HBA=4
Dimethyl HBD=2 HBA=4
Distinct HBD profile supports hinge-binding pharmacophore selection for kinase fragment screens
Computed HBD/HBA; validate with co-crystal structure if targeting a specific kinase
Pharmacophore Modeling Molecular Recognition Selectivity

Procurement‑Relevant Application Scenarios for 6‑Amino‑N‑[2‑(ethylamino)ethyl]pyridine‑3‑carboxamide


Fragment‑Based Screening Libraries Requiring Exact HBD/HBA Fingerprints

When constructing a focused fragment library for kinases with a preference for secondary‑amine hinge binders, the target compound’s HBD = 3, HBA = 4 profile [1] provides a defined pharmacophoric signature that primary‑amine (HBD = 4) and tertiary‑amine (HBD = 2) analogs cannot replicate. Procurement of the exact chemotype ensures library consistency for SAR expansion.

Syk Inhibitor Lead Optimization Where Ethyl Substitution Modulates Basicity

In Syk inhibitor programs described in patent JP2001055378A [2], the N‑ethylaminoethyl side‑chain is a recurring motif. The ethyl group lowers the terminal amine’s pKₐ relative to the primary amine, potentially improving permeability while retaining a cationic center for salt‑bridge interactions. Acquiring the authentic compound enables direct continuation of structure‑activity studies disclosed in the patent.

Physicochemical Profiling Studies Comparing Alkylamino Nicotinamide Series

For systematic evaluation of logP, solubility, and permeability across a homologous series of N‑substituted nicotinamides, the XLogP3 = 1.0 of the target compound [3] fills the gap between the des‑ethyl (0.5) and dimethylamino (1.3) analogs. Its procurement is essential to generate a complete data set for building predictive QSAR models.

Application
Selection Property
Validation Focus
Fragment-based kinase screening library
Secondary-amine HBD/HBA pharmacophore signature
Confirm HBD and HBA pattern matches kinase hinge-binding requirements
Syk inhibitor lead optimization
N-ethylaminoethyl side-chain pKₐ modulation
Verify basicity shift relative to des-ethyl analog for permeability tuning
Physicochemical profiling of nicotinamide series
Intermediate logP within alkylamino substitution range
Validate lipophilicity fills gap between primary and tertiary amine analogs for QSAR models
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